methyl (9-oxo-9H-thioxanthen-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (9-oxo-9H-thioxanthen-2-yl)carbamate is a chemical compound with the molecular formula C15H11NO3S. It is known for its unique structure, which includes a thioxanthene core with a carbamate group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (9-oxo-9H-thioxanthen-2-yl)carbamate typically involves the reaction of 9-oxo-9H-thioxanthene-2-carboxylic acid with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{9-oxo-9H-thioxanthene-2-carboxylic acid} + \text{methyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Methyl (9-oxo-9H-thioxanthen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamates or other functionalized derivatives
Scientific Research Applications
Methyl (9-oxo-9H-thioxanthen-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl (9-oxo-9H-thioxanthen-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl (9-oxo-9H-thioxanthen-2-yl)carbamate can be compared with other thioxanthene derivatives, such as:
- 9-oxo-9H-thioxanthene-2-carboxylic acid
- (9-oxo-9H-thioxanthen-2-yl)oxyacetic acid
These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C15H11NO3S |
---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
methyl N-(9-oxothioxanthen-2-yl)carbamate |
InChI |
InChI=1S/C15H11NO3S/c1-19-15(18)16-9-6-7-13-11(8-9)14(17)10-4-2-3-5-12(10)20-13/h2-8H,1H3,(H,16,18) |
InChI Key |
VDSUBJQKTWJDDF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.